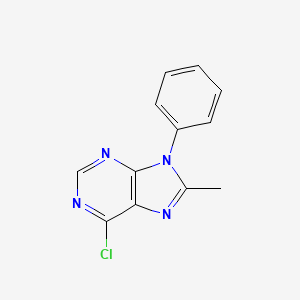
7-Chloro-3-(1H-imidazol-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-3-(1h-imidazol-1-yl)chroman-4-one is a compound that features a chromanone core structure substituted with a chlorine atom at the 7th position and an imidazole ring at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(1h-imidazol-1-yl)chroman-4-one typically involves the following steps:
Starting Materials: The synthesis begins with a chromanone derivative, which is then chlorinated at the 7th position.
Imidazole Substitution: The chlorinated chromanone undergoes a nucleophilic substitution reaction with imidazole to introduce the imidazole ring at the 3rd position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-3-(1h-imidazol-1-yl)chroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone oxides, while substitution reactions can produce various substituted chromanone derivatives.
Applications De Recherche Scientifique
7-chloro-3-(1h-imidazol-1-yl)chroman-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-chloro-3-(1h-imidazol-1-yl)chroman-4-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the compound’s biological activity. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-6-(1H-imidazol-1-yl)pyridazine: This compound features a pyridazine ring instead of a chromanone core.
4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine: This compound has a benzimidazole ring and a pyrimidine core.
Uniqueness
7-chloro-3-(1h-imidazol-1-yl)chroman-4-one is unique due to its specific substitution pattern and the presence of both a chromanone core and an imidazole ring. This combination of structural features can result in distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
80930-37-6 |
|---|---|
Formule moléculaire |
C12H9ClN2O2 |
Poids moléculaire |
248.66 g/mol |
Nom IUPAC |
7-chloro-3-imidazol-1-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-1-2-9-11(5-8)17-6-10(12(9)16)15-4-3-14-7-15/h1-5,7,10H,6H2 |
Clé InChI |
LLGUTPQVXRBKEV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C2=C(O1)C=C(C=C2)Cl)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


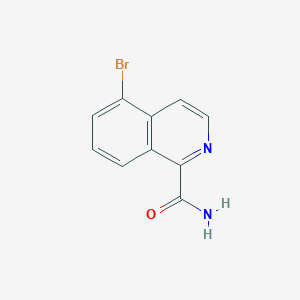
![8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11865396.png)

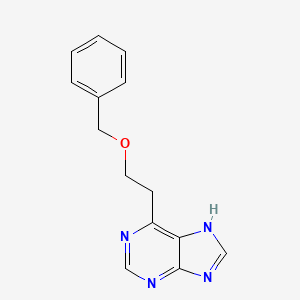
![4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11865400.png)
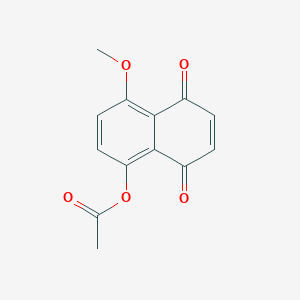
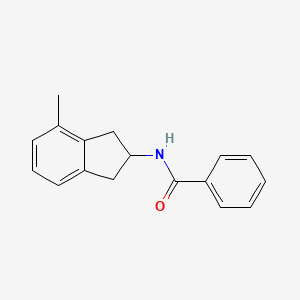





![1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B11865446.png)
